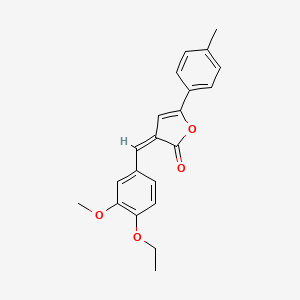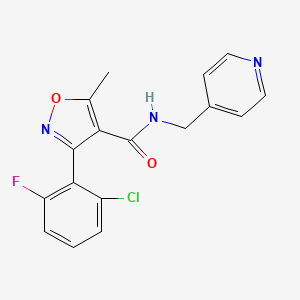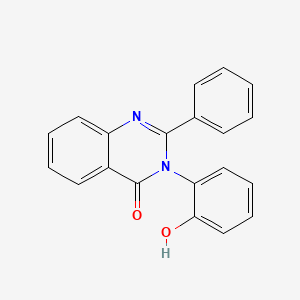
1-cyclopentyl-4-(3,4,5-trimethoxybenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to 1-cyclopentyl-4-(3,4,5-trimethoxybenzoyl)piperazine involves multistep chemical reactions that introduce the specific functional groups onto the piperazine backbone. Although direct synthesis details of this compound are not readily available, analogues within the piperazine derivative family are synthesized through methods such as nucleophilic substitution reactions, cyclocondensations, and condensation reactions with various catalysts and reagents to introduce the desired substituents (Rajkumar et al., 2014; Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic techniques and X-ray diffraction studies to confirm the structure of synthesized compounds. The structure of piperazine derivatives is confirmed using LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, along with single-crystal XRD data for precise determination of the molecular geometry, including bond lengths and angles (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Piperazine derivatives, including those similar to 1-cyclopentyl-4-(3,4,5-trimethoxybenzoyl)piperazine, undergo various chemical reactions based on the functional groups attached to the piperazine core. These reactions include nucleophilic substitution and condensation reactions, which are crucial for the synthesis and modification of these compounds. The chemical properties of these derivatives are significantly influenced by the nature of the substituents, affecting their reactivity and interaction with biological targets (Rajkumar et al., 2014).
Physical Properties Analysis
The physical properties of 1-cyclopentyl-4-(3,4,5-trimethoxybenzoyl)piperazine derivatives, such as solubility, melting point, and crystallinity, are determined by their molecular structure. Spectroscopic methods and elemental analysis are used to deduce these properties, providing insights into the compound's stability and suitability for further applications (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and potential biological activity, are primarily determined by the specific substituents on the piperazine ring. Studies on analogues have shown a range of biological activities, which can be attributed to the structural modifications of the piperazine derivatives (Soboleva et al., 2005).
Scientific Research Applications
Antihistaminic and Antiserotonin Properties
Studies have demonstrated the potential of piperazine derivatives in exhibiting antihistaminic and antiserotonin activities. For instance, cyproheptadine, a closely related compound, has shown to antagonize the vasodepressor effects of histamine and block the vasopressor actions of serotonin in experimental models. This indicates a high degree of both antihistaminic and antiserotonin actions, suggesting potential therapeutic applications in conditions involving histamine and serotonin (Stone et al., 1961).
Cancer Cell Cytotoxicity
Piperazine derivatives have been investigated for their cytotoxicity against various cancer cell lines, showing significant cell growth inhibitory activity. A study on novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated cytotoxic effects on liver, breast, colon, gastric, and endometrial cancer cell lines, indicating their potential as anticancer agents (Yarim et al., 2012).
Antimicrobial and Antibacterial Activities
Research on 1,4-disubstituted piperazines and related structures has highlighted their antimicrobial and antibacterial properties. For example, piperazine-linked ciprofloxacin dimers were reported as potent antibacterial agents against resistant strains of Staphylococcus aureus, and indolylpropyl benzamidopiperazines have shown promise as ligands of acetylcholinesterase and serotonin transporters, with therapeutic implications against Alzheimer’s disease (Shroff et al., 2022).
Antioxidant Activity
Piperazine derivatives, particularly those with a xanthine moiety at N4, have been synthesized and evaluated for their antioxidant activities. Compounds with hydroxyl groups demonstrated significant free radical scavenging efficacies, emphasizing the importance of hydroxyl presence for antioxidant properties (Andonova et al., 2014).
Apoptosis Induction in Cancer Cells
A specific piperazine derivative, 2-N,N-Diethylaminocarbonyloxymethyl-1-diphenylmethyl-4-(3,4,5-trimethoxybenzoyl) piperazine hydrochloride (PMS-1077), has been shown to induce apoptosis in Human Burkitt’s lymphoma cells, suggesting its potential as a therapeutic agent targeting cancer cell proliferation (Wang et al., 2009).
properties
IUPAC Name |
(4-cyclopentylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-23-16-12-14(13-17(24-2)18(16)25-3)19(22)21-10-8-20(9-11-21)15-6-4-5-7-15/h12-13,15H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUGWQAMXHJWHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-2-[5-(trifluoromethyl)-3-isoxazolyl]phenol](/img/structure/B5589758.png)
![3-({[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5589762.png)

![7-fluoro-N,2-dimethyl-N-[3-(methylthio)benzyl]-4-quinolinecarboxamide](/img/structure/B5589774.png)

![1-(2,5-dimethylphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5589776.png)
![5-benzyl-2-(2-chlorophenyl)-4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5589783.png)
![6-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5589791.png)
![N-[3-(aminocarbonyl)-5-phenyl-2-thienyl]-2-furamide](/img/structure/B5589802.png)
![O-ethyl S-methyl [{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]imidothiocarbonate](/img/structure/B5589816.png)
![2-[(2R)-2-hydroxypropanoyl]-N-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5589822.png)


